molecular formula C13H14N4O2S B2536259 (5-Methylpyrazin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2201430-13-7

(5-Methylpyrazin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2536259
CAS RN: 2201430-13-7
M. Wt: 290.34
InChI Key: NEAGQMYOOHFRPH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(5-Methylpyrazin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone” is C14H15N5O2. This compound likely contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study discussed the synthesis and antibacterial activity of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials, highlighting their potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) isolates. This indicates the relevance of thiazole and pyrazine derivatives in developing antibacterial agents (Inoue et al., 1994).

Antimicrobial and Anticancer Applications

Another study on the synthesis of new pyridine derivatives, including those with thiazole moieties, demonstrated variable and modest activity against investigated bacterial and fungal strains, suggesting the utility of such compounds in antimicrobial research (Patel, Agravat, & Shaikh, 2011).

Antiviral Activity

Research on pyrazolo[3,4-d]pyrimidine analogs of sangivamycin and toyocamycin showed potential antiviral activities, especially against human cytomegalovirus and herpes simplex virus type 1, underscoring the antiviral research significance of pyrazine derivatives (Saxena, Coleman, Drach, & Townsend, 1990).

Heterocyclic Compound Synthesis

The synthesis of thiadiazolinylpyrazolopyridine and pyridopyrazolotriazine derivatives presents another facet of research into pyrazine and thiazole-containing compounds, contributing to the development of new heterocyclic compounds with potential biological activities (Attaby, Elneairy, Eldin, & El-louh, 2001).

properties

IUPAC Name

(5-methylpyrazin-2-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-9-6-16-11(7-15-9)12(18)17-4-2-10(8-17)19-13-14-3-5-20-13/h3,5-7,10H,2,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAGQMYOOHFRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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